molecular formula C9H12N2O B14198892 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine CAS No. 833454-78-7

2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine

Cat. No.: B14198892
CAS No.: 833454-78-7
M. Wt: 164.20 g/mol
InChI Key: DBGZHFDWSJDIHF-BFHBGLAWSA-N
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Description

2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine is a chemical compound that features a pyridine ring substituted with an oxaziridine moiety

Preparation Methods

The synthesis of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine typically involves the reaction of pyridine derivatives with oxaziridine precursors under specific conditions. One common method includes the use of a pyridine derivative and an oxaziridine reagent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The oxaziridine moiety can be oxidized to form corresponding oxaziridinium ions.

    Reduction: Reduction reactions can convert the oxaziridine ring into amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine involves its interaction with specific molecular targets. The oxaziridine moiety can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of these biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine can be compared with other similar compounds such as:

    3-(Pyridin-2-yl)propan-1-ol: This compound features a pyridine ring with a different substituent, leading to different chemical properties and applications.

    2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with distinct functional groups, used in different chemical reactions and applications.

The uniqueness of this compound lies in its oxaziridine moiety, which imparts specific reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

833454-78-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R)-2-propan-2-yl-3-pyridin-2-yloxaziridine

InChI

InChI=1S/C9H12N2O/c1-7(2)11-9(12-11)8-5-3-4-6-10-8/h3-7,9H,1-2H3/t9-,11?/m1/s1

InChI Key

DBGZHFDWSJDIHF-BFHBGLAWSA-N

Isomeric SMILES

CC(C)N1[C@H](O1)C2=CC=CC=N2

Canonical SMILES

CC(C)N1C(O1)C2=CC=CC=N2

Origin of Product

United States

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